4-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}piperidine

Conformational flexibility Rotatable bonds Linker design

4-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}piperidine (CAS 1602497-25-5, MFCD32637767) is a heterobifunctional building block incorporating a piperidine ring connected to an N-methylpyrazole moiety via a methylene-ether (-O-CH₂-) linker. Its molecular formula is C₁₀H₁₇N₃O with a molecular weight of 195.26 g/mol, and it is classified as a piperidine derivative within the broader pyrazole-piperidine hybrid scaffold family.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
Cat. No. B7977227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}piperidine
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)OCC2CCNCC2
InChIInChI=1S/C10H17N3O/c1-13-7-10(6-12-13)14-8-9-2-4-11-5-3-9/h6-7,9,11H,2-5,8H2,1H3
InChIKeyCBWLPIOLGINOFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}piperidine (CAS 1602497-25-5): Chemical Identity and Procurement-Relevant Classification


4-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}piperidine (CAS 1602497-25-5, MFCD32637767) is a heterobifunctional building block incorporating a piperidine ring connected to an N-methylpyrazole moiety via a methylene-ether (-O-CH₂-) linker [1]. Its molecular formula is C₁₀H₁₇N₃O with a molecular weight of 195.26 g/mol, and it is classified as a piperidine derivative within the broader pyrazole-piperidine hybrid scaffold family [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, and antiviral agents, owing to the established pharmacophoric relevance of the pyrazole-piperidine core across multiple therapeutic areas [2].

Why Generic Substitution of 4-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}piperidine with In-Class Analogs Introduces Uncontrolled Physicochemical and Synthetic Risk


In-class pyrazole-piperidine building blocks cannot be freely interchanged because the precise linker chemistry—direct C-C bond, direct ether (-O-), or methylene-ether (-O-CH₂-)—governs conformational flexibility, hydrogen-bond acceptor count, topological polar surface area (TPSA), and the spatial relationship between the basic piperidine nitrogen and the pyrazole ring [1][2]. Published SAR studies on pyrazole-piperidine CCR5 antagonists demonstrate that relocation of the heterocycle attachment point and modification of the connecting atom (N vs. O vs. C) produce order-of-magnitude shifts in target potency and oral bioavailability [2]. Furthermore, the N-methyl substituent on the pyrazole eliminates a hydrogen-bond donor, altering both physicochemical profile and potential metabolic vulnerability relative to the des-methyl analog [1]. Substituting a direct-ether or direct-C-linked analog for this methylene-ether building block therefore introduces unvalidated changes in downstream conjugate properties that cannot be predicted a priori without full resynthesis and re-profiling.

Quantitative Differentiation Evidence for 4-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}piperidine Against Closest Structural Analogs


Methylene Spacer Increases Conformational Flexibility by 3-Fold Versus Direct C-C Linked Analog

The methylene-ether (-O-CH₂-) linker in the target compound introduces three rotatable bonds between the piperidine ring and the pyrazole moiety, compared to a single rotatable bond in the direct C-C linked analog 4-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS 1138218-02-6) [1]. This increased conformational freedom enables adaptive binding modes in enzyme pockets, as methylene bridges between heterocycles provide conformational flexibility that contrasts with directly fused or directly linked systems exhibiting restricted rotation . The additional rotational degrees of freedom also expand the accessible conformational space for downstream conjugate optimization in fragment-based drug discovery.

Conformational flexibility Rotatable bonds Linker design Medicinal chemistry

Ether Oxygen Confers 50% Higher Hydrogen-Bond Acceptor Capacity Versus Direct C-C Linked Analog

The target compound possesses three hydrogen-bond acceptors (HBA = 3) compared to only two (HBA = 2) in the direct C-C linked analog 4-(1-methyl-1H-pyrazol-4-yl)piperidine [1]. This difference arises from the ether oxygen atom bridging the methylene spacer and the pyrazole ring, which provides an additional HBA site absent in the direct C-C linked comparator. The TPSA increases correspondingly from 29.9 Ų (direct C-C analog) to 39.1 Ų (target), a 31% increase [1]. This elevated HBA count and TPSA are associated with improved aqueous solubility profiles, as the ether oxygen enhances solvation and provides an additional interaction point for target engagement .

Hydrogen-bond acceptor TPSA Solubility Drug-likeness

N-Methyl Substitution on Pyrazole Modulates Lipophilicity and Eliminates One Hydrogen-Bond Donor

The N-methyl substituent on the pyrazole ring distinguishes the target compound from its des-methyl analog 4-(1H-pyrazol-4-yloxy)piperidine (CAS 1893789-09-7, MW 167.21) [1]. The target compound has a computed XLogP3 of 0.5, whereas the des-methyl analog is predicted to have a lower logP (approximately -0.1 to 0.1 based on the removal of the methyl group contribution of ~0.5 log units) [1]. N-methylation eliminates the pyrazole NH as a hydrogen-bond donor (HBD count reduced from 2 to 1), which can reduce metabolic N-glucuronidation and improve passive membrane permeability . The molecular weight increases from 167.21 to 195.26 g/mol (17% increase), reflecting the additional methyl and methylene groups [1].

N-Methylation LogP Metabolic stability CNS permeability

Methylene-Ether Linker (-O-CH₂-) Provides Distinct Reactivity Profile Versus Direct-Ether (-O-) or Direct-C-C Linkage in Downstream Derivatization

The -O-CH₂- linker in the target compound provides a chemically distinct synthetic handle compared to both the direct-ether (-O-) analog 4-[(1-methyl-1H-pyrazol-4-yl)oxy]piperidine (CAS 1593473-39-2, MW 181.23) and the direct C-C linked analog . The benzylic/allylic nature of the methylene group adjacent to the ether oxygen imparts differential reactivity in oxidation and nucleophilic displacement reactions, offering orthogonal synthetic manipulation routes. Published CCR5 antagonist SAR demonstrates that the nature of the connecting element between the piperidine and the heterocyclic appendage is a critical determinant of both in vitro potency and oral bioavailability [1]. The methylene-ether linkage increases the spatial separation between the piperidine basic center and the pyrazole ring relative to the direct-ether analog, providing a distinct pharmacophoric distance (approximately 1.5 Å longer based on the additional C-C bond) .

Synthetic handle Derivatization Linker chemistry Fragment elaboration

Balanced XLogP3 of 0.5 Positions Compound Within Optimal Oral Drug-Likeness Window Versus More Lipophilic CF₃-Substituted Analog

The target compound exhibits an XLogP3 of 0.5, positioning it within the optimal lead-likeness lipophilicity range (XLogP 0–3) defined by established fragment and lead optimization guidelines [1]. In contrast, the 3-trifluoromethyl-substituted analog 4-(((1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine (CAS 2815777-79-6) has a substantially higher molecular weight (263.26 g/mol vs. 195.26 g/mol) and an estimated XLogP increase of approximately 1.0–1.5 units due to the CF₃ group . While the CF₃ analog may offer enhanced metabolic stability at specific positions, its higher lipophilicity increases the risk of promiscuous binding, phospholipidosis, and poor solubility [1]. The target compound's moderate lipophilicity provides a more favorable starting point for property-based lead optimization, leaving room for polarity introduction without exceeding drug-like logP thresholds.

Lipophilicity Drug-likeness Lead-likeness Physicochemical optimization

Procurement-Guiding Application Scenarios for 4-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}piperidine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Conformationally Flexible Pyrazole-Piperidine Scaffolds

When screening fragment libraries against targets with deep or conformationally adaptive binding pockets, the three rotatable bonds of 4-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}piperidine provide a distinct advantage over the rigid, single-rotatable-bond direct C-C analog (CAS 1138218-02-6) [1]. The methylene-ether linker enables the piperidine and pyrazole moieties to sample a broader conformational ensemble, increasing the probability of identifying productive binding poses in fragment soaking or co-crystallization experiments. This flexibility is particularly valuable for targets such as kinases and GPCRs where published pyrazole-piperidine SAR has demonstrated that linker geometry critically influences potency [2].

Synthesis of Kinase Inhibitor Intermediates Requiring Balanced Lipophilicity for Oral Bioavailability Optimization

The XLogP3 of 0.5 for this compound positions it advantageously as an intermediate for oral kinase inhibitor programs, where lead-like lipophilicity (logP < 3) is strongly correlated with clinical developability [1]. Compared to the CF₃-substituted analog (CAS 2815777-79-6, estimated XLogP3 ~1.5–2.0, MW 263.26), the target compound leaves substantially more room for downstream substituent addition before exceeding property thresholds associated with attrition [1]. This makes it the preferred choice for programs operating under strict physicochemical property guidelines (e.g., Lipinski, lead-likeness, or LLE optimization constraints).

Parallel Library Synthesis Exploiting Orthogonal Reactivity of the Methylene-Ether Linker for Late-Stage Diversification

The -O-CH₂- linker architecture offers a synthetically distinct handle compared to the direct-ether analog (CAS 1593473-39-2) [1]. The benzylic/allylic methylene adjacent to the ether oxygen is susceptible to selective oxidation or functionalization chemistries that are not accessible with the direct-ether variant, enabling orthogonal late-stage diversification strategies in parallel synthesis workflows. Additionally, the N-methyl group on the pyrazole eliminates a potential site of undesired reactivity (NH deprotonation or acylation) that can complicate synthetic sequences with the des-methyl analog (CAS 1893789-09-7) [1].

Development of CNS-Penetrant Chemical Probes Leveraging Reduced HBD Count and Moderate Lipophilicity

The presence of only one hydrogen-bond donor (piperidine NH) combined with moderate XLogP3 of 0.5 aligns favorably with physicochemical guidelines for CNS drug design (HBD ≤ 3, logP 1–4, TPSA < 90 Ų) [1]. In contrast, the des-methyl analog (CAS 1893789-09-7) possesses two HBDs (pyrazole NH + piperidine NH), which penalizes passive CNS permeability [1]. For CNS-targeted chemical probe development, the N-methylated target compound provides a more favorable starting point by reducing the HBD count, a key determinant of blood-brain barrier penetration.

Quote Request

Request a Quote for 4-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.